Lipophilicity Shift: LogP −0.29 vs. Parent Imidazo[1,2-a]pyridine (LogP 1.35) — A ~44-Fold Hydrophilicity Gain Driven by 5-Thioxo and N1-Acetonyl Substitution
The target compound exhibits a predicted LogP of −0.29, whereas the unsubstituted imidazo[1,2-a]pyridine scaffold has an experimentally derived ACD/LogP of 1.35 . This represents a ΔLogP of approximately −1.64 log units, corresponding to an estimated 44-fold increase in relative aqueous partitioning. The shift is jointly attributable to the polarizable 5-thioxo group and the N1-acetonyl substituent. In the broader class, LogP has been identified as the dominant SAR determinant for antiviral imidazo[1,2-a]pyridines, where activity correlates strongly with hydrophobicity [1]. The target compound's LogP sits near the lower boundary of typical drug-like chemical space (Rule of Five recommends LogP ≤ 5), making it distinctively hydrophilic within this scaffold family.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = −0.29 (predicted, ChemSrc) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine (CAS 274-76-0): LogP = 1.35 (ACD/LogP, ChemSpider) |
| Quantified Difference | ΔLogP ≈ −1.64; estimated ~44-fold shift toward hydrophilicity |
| Conditions | Predicted LogP from ChemSrc database vs. ACD/LogP experimental estimate; in silico comparison, not co-measured in a single study |
Why This Matters
A LogP difference of 1.64 units translates to substantially different aqueous solubility, membrane permeability, and protein-binding behavior, directly impacting assay design, solvent selection, and interpretation of biological screening results.
- [1] Lhassani M, Chavignon O, Chezal JM, Teulade JC, Chapat JP, Snoeck R, et al. Synthesis and antiviral activity of imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry. 1999;34(3):271–274. SAR studies identified hydrophobicity (logP) as the most important factor for activity. View Source
